Patent

US06495723B1

Procedure details

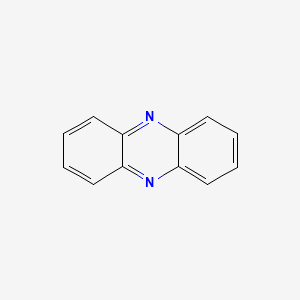

86.24 gms of 25% aqueous TMA(OH) was added to 102.8 ml of deionized water. 107.8 gm of calcined and protonated ZSM-5 was added to form a slurry that was mixed vigorously at 40° C. for 3 hours and 15 minutes. The ion-exchanged material was filtered. The filtrate was kept aside for use in subsequent loadings. To make a 20% loading of TMA(OH) in the zeolite, 154.8 gms of 25% by weight of aqueous TMA(OH) was added to the cake. The resulting slurry was transferred to a rotary evaporator. The temperature of the heating medium was controlled at 40° C. and the rotary evaporator was equipped with a vacuum pump. The drying time was adjusted depending on the vacuum pressure at given temperature. It is preferred to run the drying temperature of not nore than 80° C. The most suitable temperature is 40° C. to reduce the level of TMA(OH) decomposition. For this example, the pressure was controlled at 13 mm Hg at 40° C. Drying was allowed to proceed for about an hour and 10 minutes. The resulting material produced a thick paste that was flowable. This material was transferred to a flat evaporating dish and allowed to further dry at about 35° C. for 15 hours in a vacuum desiccator. The dried solid was not hard and very easy to grind. The coupling reaction test, which consists of reacting aniline and nitrobenzene did not produce phenazine using the above prepared material.

[Compound]

Name

TMA(OH)

Quantity

86.24 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-])=O>O>[CH:6]1[C:7]2[C:2](=[N:1][C:12]3[C:11]([N:8]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:3]=[CH:4][CH:5]=1

|

Inputs

Step One

[Compound]

|

Name

|

TMA(OH)

|

|

Quantity

|

86.24 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

102.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

107.8 gm of calcined and protonated ZSM-5 was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a slurry that

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was mixed vigorously at 40° C. for 3 hours and 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ion-exchanged material was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting slurry was transferred to a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was controlled at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with a vacuum pump

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nore than 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was controlled at 13 mm Hg at 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting material produced a thick paste that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to further dry at about 35° C. for 15 hours in a vacuum desiccator

|

|

Duration

|

15 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

very easy to grind

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The coupling reaction test, which

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |